molecular formula C11H11F4NO B15256522 (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

Cat. No.: B15256522
M. Wt: 249.20 g/mol
InChI Key: QUWJQIOOHXWLOP-SNVBAGLBSA-N
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Description

(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is a synthetic organic compound characterized by the presence of fluorine atoms and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by fluorine atoms.

Mechanism of Action

The mechanism of action of (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)pentan-2-one: Lacks the trifluoro and amino groups, resulting in different chemical properties and reactivity.

    4-Amino-4-(4-fluorophenyl)butan-2-one: Similar structure but without the trifluoromethyl group, leading to variations in biological activity and chemical behavior.

Uniqueness

The uniqueness of (4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one lies in its combination of fluorine atoms and an amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability and specific reactivity compared to its analogs .

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

InChI

InChI=1S/C11H11F4NO/c1-7(17)6-10(16,11(13,14)15)8-2-4-9(12)5-3-8/h2-5H,6,16H2,1H3/t10-/m1/s1

InChI Key

QUWJQIOOHXWLOP-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@@](C1=CC=C(C=C1)F)(C(F)(F)F)N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)F)(C(F)(F)F)N

Origin of Product

United States

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